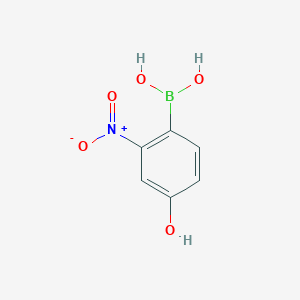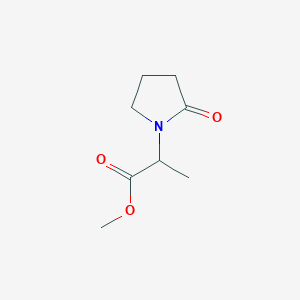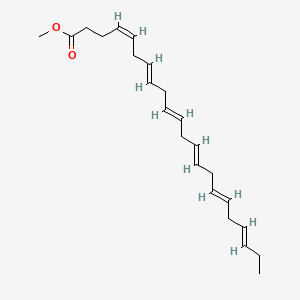![molecular formula C20H21N7O6 B13411765 N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Folic acid can be synthesized through various chemical routes. One common method involves the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of folic acid often involves fermentation processes using microorganisms such as Lactobacillus casei. The fermentation broth is then subjected to extraction and purification steps to isolate folic acid in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Folic acid undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid, which are biologically active forms.
Reduction: It can be reduced to form dihydrofolate and tetrahydrofolate, essential for cellular functions.
Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Aplicaciones Científicas De Investigación
Folic acid has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various organic synthesis reactions.
- Biology : Essential for cell division and growth, making it crucial in studies involving cellular biology.
- Medicine : Used in the treatment of megaloblastic anemia and as a supplement during pregnancy to prevent neural tube defects.
- Industry : Added to food products for fortification and used in the production of pharmaceuticals .
Mecanismo De Acción
Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .
Comparación Con Compuestos Similares
Similar Compounds
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methyltetrahydrofolate
Uniqueness
Folic acid is unique due to its stability and ease of conversion into its active forms. Unlike its reduced forms, folic acid is more stable and can be easily stored and transported. Its ability to be converted into multiple active forms makes it versatile in various biochemical pathways .
Propiedades
Fórmula molecular |
C20H21N7O6 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1 |
Clave InChI |
BZOCHAZPJDIZAC-LBPRGKRZSA-N |
SMILES isomérico |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)









![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
